Ethyl 2-aminothiazole-4-carboxylate hydrobromide
Overview
Description
Synthesis and Antitumor Activity of Ethyl 2-Substituted-aminothiazole-4-carboxylate Analogs
The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been explored, revealing potential anticancer properties. One analog, in particular, demonstrated significant activity against the RPMI-8226 leukemia cell line, suggesting the promise of these compounds in antitumor applications .
A New Facile Synthesis of 2-Aminothiazole-5-Carboxylates
A novel method for synthesizing 2-aminothiazole-5-carboxylates has been developed, involving the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to create a unique intermediate that is cyclized with thioureas to yield the desired product .
Tandem Photoarylation-Photoisomerization of Halothiazoles
The photochemical behavior of ethyl 2-iodothiazole-5-carboxylate has been studied, leading to the formation of ethyl 3-phenylisothiazole-4-carboxylate and similar compounds. These products exhibit photophysical properties and act as singlet-oxygen sensitizers, which could have implications in photo-oxidation processes .
A Strecker Approach to 2-Substituted Ethyl 5-Aminothiazole-4-Carboxylates
A general approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This involves a multi-step process starting with the addition of thioamides to ethyl glyoxylate, followed by treatment with acetyl chloride and exposure to sodium cyanide, yielding the target heterocycles .
Synthesis of Ethyl 2-(3-Cyano-4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate
An optimized synthetic method for a key intermediate in the synthesis of febuxostat, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has been developed. This process involves a one-pot reaction followed by a series of transformations, culminating in the desired compound, which is suitable for industrial preparation .
Molecular Structure Analysis
The molecular structures of various thiazole derivatives have been elucidated, including ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a 1:1 adduct of 6-methylimidazo[2,1-b]thiazole-2-amino-1,3-thiazole. These structures are characterized by hydrogen bonding and confirm the potential for diverse interactions in these compounds .
Physical and Chemical Properties Analysis
The crystal structure of ethyl 2-aminoxazole-5-carboxylate has been determined, revealing planar sheets connected by hydrogen bonding. The interactions between these sheets are primarily dipole-dipole interactions, which could influence the compound's physical properties and reactivity .
Scientific Research Applications
Antitumor Activity
Ethyl 2-aminothiazole-4-carboxylate hydrobromide has shown potential in antitumor activity. In a study, various analogs of this compound were synthesized and tested for in vitro antitumor activity against human tumor cell lines. One of the compounds, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, exhibited significant activity against the RPMI-8226 leukemia cell line and a broad spectrum of activity against other tumor cell lines (El-Subbagh et al., 1999).
Antimicrobial and Antibacterial Properties
Ethyl 2-aminothiazole-4-carboxylate hydrobromide derivatives have been investigated for their antimicrobial activities. A study reported the synthesis of modified derivatives, which were tested against various bacterial and fungal strains. This research highlighted the potential of these compounds in antimicrobial applications (Desai et al., 2019).
Synthesis and Structural Studies
The compound has been a focus in synthesis and structural studies. For example, a study described a general approach to synthesize 2-substituted ethyl 5-aminothiazole-4-carboxylates, providing valuable insights into the structure and synthesis methods of this class of compounds (Cheng et al., 2016).
Development of Fluorescent Probes
Ethyl 2-aminothiazole-4-carboxylate hydrobromide derivatives have been used in the development of fluorescent probes for the detection of biomolecules. A study synthesized a ratiometric fluorescent probe for the selective detection of cysteine and homocysteine, indicating its potential in analytical chemistry and diagnostics (Na et al., 2016).
Anti-inflammatory and Analgesic Applications
Research has also explored the anti-inflammatory and analgesic potential of ethyl 2-aminothiazole-4-carboxylate hydrobromide derivatives. One study synthesized various derivatives and evaluated them for anti-inflammatory, analgesic, and antipyretic activities (Abignente et al., 1983).
Safety And Hazards
Ethyl 2-aminothiazole-4-carboxylate hydrobromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLKNNNNKWTAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminothiazole-4-carboxylate hydrobromide |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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